Cas no 97483-77-7 (5-Bromopicolinonitrile)

5-Bromopicolinonitrile is a versatile brominated heterocyclic compound with the molecular formula C6H3BrN2. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both bromine and nitrile functional groups enhances its reactivity, enabling selective cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. Its rigid pyridine backbone contributes to stability and regioselectivity in transformations. The compound is commonly utilized in medicinal chemistry for constructing complex scaffolds due to its compatibility with diverse reaction conditions. High purity grades are available for research and industrial applications, ensuring consistent performance in synthetic workflows.
5-Bromopicolinonitrile structure
5-Bromopicolinonitrile structure
Product Name:5-Bromopicolinonitrile
CAS No:97483-77-7
MF:C6H3BrN2
MW:183.005419969559
MDL:MFCD00234144
CID:61899
PubChem ID:817154
Update Time:2025-10-23

5-Bromopicolinonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-cyanopyridine
    • IFLAB-BB F1926-0030
    • 5-BROMO-2-PYRIDINECARBONITRILE
    • 5-BROMOPYRIDINE-2-CARBONITRILE
    • 5-BROMOPICOLINONITRILE
    • 3-BROMO-6-PYRIDINECARBONITRILE
    • 2-PYRIDINECARBONITRILE, 5-BROMO-
    • 2-CYANO-5-BROMOPYRIDIN
    • 2-CYANO-5-BROMOPYRIDINE
    • 5-Bromopicolinonitrile, 5-Bromopyridine-2-carbonitrile
    • 5-Bromo-2-pyridine nitrile
    • 5-bromopicolinitrile
    • 5-Bromo-pyridine-2-carbonitrile
    • DA7157
    • Torezolid Intermediate5
    • TR700
    • PubChem2108
    • Torezolid Impurity 13
    • 5-bromo 2-cyanopyridine
    • 5-bromo-2-cyano-pyridine
    • 2-cyano-5-bromo pyridine
    • 3-Bromo-6-cyano-pyridine
    • KSC486M6B
    • 5-Bromopyridin-2-carbonitrile
    • 5-bromo-pyridin
    • Torezolid Impurity 13;5-Bromo-2-cyanopyridine
    • 5
    • 5-Bromo-2-pyridinecarbonitrile (ACI)
    • 3-Bromo-6-cyanopyridine
    • 5-bromopicolinonitrile; 5-Bromo-2-pyridinecarbonitrile
    • EN300-86149
    • AKOS005255266
    • BCP00485
    • AC-1451
    • B3610
    • CS-W007647
    • 97483-77-7
    • Z1079179246
    • BP-10709
    • PB21694
    • 5-bromo-pyridin-2-carbonitrile
    • 5-Bromopyridine-2-carbonitrile;5-Bromo-2-cyanopyridine
    • SCHEMBL156136
    • HY-W007647
    • DTXSID50355754
    • FS-2358
    • Tedizolid Intermediates
    • Q-101263
    • SY003393
    • 6-cyano-3-bromopyridine
    • DB-024305
    • AC-907/25004485
    • 5-Bromo-2-pyridinecarbonitrile, 97%
    • MFCD00234144
    • 5-Bromopicolinonitrile
    • MDL: MFCD00234144
    • Inchi: 1S/C6H3BrN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H
    • InChI Key: DMSHUVBQFSNBBL-UHFFFAOYSA-N
    • SMILES: N#CC1C=CC(Br)=CN=1
    • BRN: 5498624

Computed Properties

  • Exact Mass: 181.94800
  • Monoisotopic Mass: 181.948
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.7
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6

Experimental Properties

  • Color/Form: Solid
  • Density: 1.7200
  • Melting Point: 128-132 °C (lit.)
  • Boiling Point: 100-110 °C/3 mmHg(lit.)
  • Flash Point: 111.2±21.8 °C
  • Refractive Index: 1.611
  • Solubility: Soluble in dichloromethane, ether, ethyl acetate and methanol
  • PSA: 36.68000
  • LogP: 1.71578
  • Solubility: Insoluble in water

5-Bromopicolinonitrile Security Information

5-Bromopicolinonitrile Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Bromopicolinonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Sulfolane ;  rt → 150 °C; 4 h, 150 °C
Reference
Preparation of 2-cyano-5-bromopyridine
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ,  Water ;  15 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
A Simple Cu-Catalyzed Coupling Approach to Substituted 3-Pyridinol and 5-Pyrimidinol Antioxidants
Nara, Susheel J.; Jha, Mukund; Brinkhorst, Johan; Zemanek, Tony J.; Pratt, Derek A., Journal of Organic Chemistry, 2008, 73(23), 9326-9333

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 - 5 °C; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7, rt
Reference
Preparation of 5-bromo-2-cyanopyridine
, China, , ,

Production Method 4

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  12 h, 100 - 110 °C
1.2 Solvents: Water ;  rt
Reference
Synthesis and Antiprotozoal Activity of Aza-Analogues of Furamidine
Ismail, Mohamed A.; Brun, Reto; Easterbrook, Judy D.; Tanious, Farial A.; Wilson, W. David; et al, Journal of Medicinal Chemistry, 2003, 46(22), 4761-4769

Production Method 5

Reaction Conditions
1.1 Reagents: Acetyl chloride ,  Sodium nitrite Solvents: 1,4-Dioxane ;  11 h, 140 °C; 140 °C → rt
1.2 Reagents: tert-Butyl hydroperoxide ,  Sodium carbonate Solvents: Water ;  rt
Reference
Direct Transformation of Nitrogen-Containing Methylheteroarenes to Heteroaryl Nitrile by Sodium Nitrite
Jiang, Chenhui; Chen, Yuqin; Gao, Pan ; Zhang, Shuwei; Jia, Xiaodong ; et al, Organic Letters, 2022, 24(34), 6341-6345

Production Method 6

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  rt; 7 h, 150 °C; 150 °C → rt
1.2 Reagents: Water
Reference
Preparation of oxazolidinone compound and its intermediate
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Production Method 7

Reaction Conditions
1.1 Reagents: Cuprous cyanide Solvents: Dimethylformamide ;  rt → 150 °C; 5 h, 150 °C
Reference
Preparation of oxazolidinone derivatives as as antibacterial agents
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Production Method 8

Reaction Conditions
1.1 Reagents: Ammonium hydroxide ,  Iodine Solvents: Tetrahydrofuran ,  Water ;  4 h, rt
Reference
Biological evaluation of isothiazoloquinolones containing aromatic heterocycles at the 7-position: In vitro activity of a series of potent antibacterial agents that are effective against methicillin-resistant Staphylococcus aureus
Wiles, Jason A.; Song, Yongsheng; Wang, Qiuping; Lucien, Edlaine; Hashimoto, Akihiro; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(5), 1277-1281

Production Method 9

Reaction Conditions
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Iron oxide (Fe2O3) (reaction product with Vulcan XC72R and 1,10-phenanthroline) Solvents: 2-Methyl-2-butanol ,  Water ;  18 h, 5 bar, 130 °C
Reference
Green synthesis of nitriles using non-noble metal oxides-based nanocatalysts
Jagadeesh, Rajenahally V.; Junge, Henrik; Beller, Matthias, Nature Communications, 2014, 5,

Production Method 10

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  4 h, reflux
Reference
Synthesis of a New Polydentate Ligand Obtained by Coupling 2,6-Bis(imino)pyridine and (Imino)pyridine Moieties and Its Use in Ethylene Oligomerization in Conjunction with Iron(II) and Cobalt(II) Bis-halides
Bianchini, Claudio; Giambastiani, Giuliano; Guerrero Rios, Itzel; Meli, Andrea; Oberhauser, Werner; et al, Organometallics, 2007, 26(20), 5066-5078

Production Method 11

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Dichloromethane ,  Tetrahydrofuran ;  0 °C; 45 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: Dichloromethane ;  2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Reference
Synthesis of 5-Bromopyridyl-2-magnesium Chloride and Its Application in the Synthesis of Functionalized Pyridines
Song, Jinhua J.; Yee, Nathan K.; Tan, Zhulin; Xu, Jinghua; Kapadia, Suresh R.; et al, Organic Letters, 2004, 6(26), 4905-4907

Production Method 12

Reaction Conditions
1.1 Reagents: Ammonium acetate ,  Iodobenzene diacetate Solvents: 1,2-Dichloroethane ;  4.5 h, rt → 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
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Agyei, Eric A.; Carrick, Jesse D., ChemistrySelect, 2023, 8(23),

Production Method 13

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ;  5 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, 0 °C
Reference
An efficient synthesis of 5-bromopyridine-2-carbonitrile
Markevitch, David Y.; Rapta, Miroslav; Hecker, Scott J.; Renau, Thomas E., Synthetic Communications, 2003, 33(19), 3285-3289

Production Method 14

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  12 h, 120 °C
Reference
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Production Method 15

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  7 h, 150 °C; 150 °C → rt
1.2 Reagents: Water
Reference
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Production Method 16

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  7 h, 150 °C
Reference
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Im, Weon Bin; Choi, Sun Ho; Park, Ju-Young; Choi, Sung Hak; Finn, John; et al, European Journal of Medicinal Chemistry, 2011, 46(4), 1027-1039

Production Method 17

Reaction Conditions
1.1 Reagents: Cuprous cyanide Solvents: Dimethylformamide ;  rt; 7 h, 150 °C; 150 °C → rt
Reference
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Production Method 18

Reaction Conditions
1.1 Reagents: Sodium cyanide Solvents: Dimethylformamide ;  3 h, rt → reflux
Reference
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Jo, Yeong Woo; Im, Weon Bin; Rhee, Jae Keol; Shim, Mi Ja; Kim, Won Bae; et al, Bioorganic & Medicinal Chemistry, 2004, 12(22), 5909-5915

Production Method 19

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  6 h, rt → reflux
Reference
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Song, Ho-Sung; Ahn, Sung Kwang; Karthikeyan, N. S.; Gal, Yong-Soon; Jin, Sung-Ho; et al, Molecular Crystals and Liquid Crystals, 2013, 578(1), 55-62

Production Method 20

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  overnight, 120 °C
Reference
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5-Bromopicolinonitrile Raw materials

5-Bromopicolinonitrile Preparation Products

5-Bromopicolinonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:97483-77-7)5-Bromopicolinonitrile
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Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:30
Price ($):335.0
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(CAS:97483-77-7)5-Bromo-2-pyridinecarbonitrile
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5-Bromopicolinonitrile Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 5-Bromopicolinonitrile

Introduction to 5-Bromopicolinonitrile (CAS No. 97483-77-7)

5-Bromopicolinonitrile, with the chemical formula C₇H₃BrN₂ and CAS number 97483-77-7, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound serves as a versatile intermediate, playing a crucial role in the development of various bioactive molecules. Its unique structural features, including a bromine substituent and a nitrile group, make it particularly valuable for constructing complex molecular frameworks.

The utility of 5-Bromopicolinonitrile stems from its reactivity, which allows for diverse chemical transformations. The presence of the bromine atom facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups. Simultaneously, the nitrile group can undergo hydrolysis or reduction to yield carboxylic acids or amines, respectively. These properties make it an indispensable building block in synthetic chemistry.

In recent years, 5-Bromopicolinonitrile has garnered attention in the development of pharmaceuticals and agrochemicals. Its incorporation into drug candidates has been explored for applications ranging from antiviral to anticancer therapies. For instance, studies have demonstrated its role in synthesizing small-molecule inhibitors targeting specific biological pathways. The compound's ability to serve as a precursor for heterocyclic compounds has also been highlighted in medicinal chemistry research.

One notable area of research involves the use of 5-Bromopicolinonitrile in the synthesis of kinase inhibitors. Kinases are enzymes essential for cell signaling, and their dysregulation is associated with numerous diseases, including cancer. By functionalizing the picolinonitrile core with appropriate groups, researchers have designed molecules that selectively inhibit aberrant kinase activity. This approach has led to promising candidates for further clinical development.

The compound's significance extends beyond pharmaceuticals to materials science. In polymer chemistry, 5-Bromopicolinonitrile has been utilized to modify polymer backbones, enhancing their thermal stability and mechanical properties. Additionally, its incorporation into conductive polymers has shown potential in the development of organic electronics. These applications underscore the compound's broad utility across multiple scientific disciplines.

Advances in synthetic methodologies have further expanded the applications of 5-Bromopicolinonitrile. Catalytic processes have enabled more efficient and selective transformations, reducing waste and improving yields. Such innovations are critical for sustainable chemistry practices and have facilitated large-scale production for industrial use.

The role of computational chemistry in studying 5-Bromopicolinonitrile cannot be overstated. Molecular modeling techniques have provided insights into its reactivity and interaction with biological targets. These simulations help predict the outcomes of synthetic reactions and optimize drug design strategies. The integration of experimental data with computational methods has been instrumental in advancing our understanding of this compound.

In conclusion, 5-Bromopicolinonitrile (CAS No. 97483-77-7) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and organic synthesis. Its unique structural features and reactivity make it an invaluable intermediate for constructing complex molecules. As research continues to uncover new applications and synthetic strategies, the importance of this compound is expected to grow further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:97483-77-7)5-Bromopicolinonitrile
A11228
Purity:99%
Quantity:500g
Price ($):335.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:97483-77-7)5-Bromo-2-pyridinecarbonitrile
sfd5670;1680496
Purity:99.9%/98%
Quantity:200kg/Company Customization
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